molecular formula C43H67N13O10 B1337016 Angiotensin II, 1-sar-5-ile-8-ala- CAS No. 38027-95-1

Angiotensin II, 1-sar-5-ile-8-ala-

Cat. No.: B1337016
CAS No.: 38027-95-1
M. Wt: 926.1 g/mol
InChI Key: XIEWFECSPPTVQN-YXRHCLBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sar-Arg-Val-Tyr-Ile-His-Pro-Ala is a synthetic peptide that mimics the structure of angiotensin II, a hormone involved in regulating blood pressure and fluid balance. This compound is often used in scientific research to study the effects of angiotensin II and its receptors.

Scientific Research Applications

Sar-Arg-Val-Tyr-Ile-His-Pro-Ala is widely used in various fields of scientific research:

Mechanism of Action

Target of Action

Siaa II, also known as Angiotensin II, 1-sar-5-ile-8-ala-, is primarily targeted at the angiotensin II receptors . These receptors are a part of the renin-angiotensin system, which plays a crucial role in regulating blood pressure and fluid balance .

Mode of Action

Siaa II acts as an agonist at the angiotensin II receptors . It binds to these receptors and triggers a response that includes vasoconstriction, release of aldosterone, and increased thirst . The compound’s interaction with its targets results in increased blood pressure .

Biochemical Pathways

The action of Siaa II affects several biochemical pathways. The primary pathway is the renin-angiotensin system . When Siaa II binds to the angiotensin II receptors, it triggers a cascade of events that lead to vasoconstriction and the release of aldosterone . This results in increased blood volume and blood pressure .

Action Environment

The action of Siaa II can be influenced by various environmental factors. For instance, the presence of other vasoactive substances, the overall state of hydration, and the balance of other hormones can all impact the efficacy and stability of Siaa II .

Future Directions

The use of biased ligands like Angiotensin II, 1-sar-5-ile-8-ala- to selectively target specific receptor functions is a promising area of drug discovery . These ligands can help assess the importance of renin and angiotensin in the maintenance of experimental renal hypertension .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sar-Arg-Val-Tyr-Ile-His-Pro-Ala can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a resin-bound peptide chain. The process typically uses Fmoc (9-fluorenylmethoxycarbonyl) chemistry for amino acid protection. The peptide is then cleaved from the resin using trifluoroacetic acid (TFA) and purified by high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of Sar-Arg-Val-Tyr-Ile-His-Pro-Ala follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The purification process may involve multiple steps, including HPLC and lyophilization, to ensure high purity and stability of the final product.

Chemical Reactions Analysis

Types of Reactions

Sar-Arg-Val-Tyr-Ile-His-Pro-Ala can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the tyrosine residue, leading to the formation of dityrosine.

    Reduction: Reduction reactions can affect the disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Specific amino acid derivatives and coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).

Major Products Formed

    Oxidation: Dityrosine and other oxidized derivatives.

    Reduction: Reduced peptide with altered disulfide bonds.

    Substitution: Peptide analogs with modified amino acid sequences.

Comparison with Similar Compounds

Sar-Arg-Val-Tyr-Ile-His-Pro-Ala can be compared with other angiotensin II analogs:

    Sar-Arg-Val-Tyr-Val-His-Pro-Ala: Similar structure but with valine instead of isoleucine.

    Asp-Arg-Val-Tyr-Ile-His-Pro-Gly: Contains aspartic acid and glycine instead of sarcosine and alanine.

    N-methyl-L-alanine-Arg-Val-Tyr-Ile-His-Pro-Ala: Features N-methyl-L-alanine instead of sarcosine.

These analogs highlight the uniqueness of Sar-Arg-Val-Tyr-Ile-His-Pro-Ala in terms of its specific amino acid sequence and its ability to selectively target angiotensin II receptors.

Properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H67N13O10/c1-7-24(4)35(40(63)53-31(19-27-20-47-22-49-27)41(64)56-17-9-11-32(56)38(61)50-25(5)42(65)66)55-37(60)30(18-26-12-14-28(57)15-13-26)52-39(62)34(23(2)3)54-36(59)29(51-33(58)21-46-6)10-8-16-48-43(44)45/h12-15,20,22-25,29-32,34-35,46,57H,7-11,16-19,21H2,1-6H3,(H,47,49)(H,50,61)(H,51,58)(H,52,62)(H,53,63)(H,54,59)(H,55,60)(H,65,66)(H4,44,45,48)/t24-,25-,29-,30-,31-,32-,34-,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIEWFECSPPTVQN-YXRHCLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(C)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H67N13O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90191436
Record name Angiotensin II, 1-sar-5-ile-8-ala-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90191436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

926.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38027-95-1
Record name Angiotensin II, 1-sar-5-ile-8-ala-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038027951
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Angiotensin II, 1-sar-5-ile-8-ala-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90191436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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